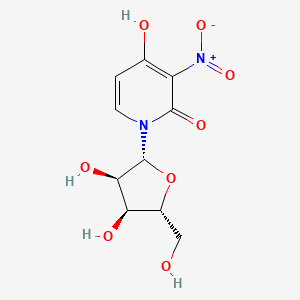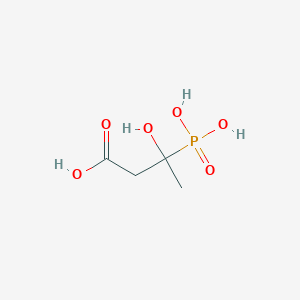
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is a chemical compound known for its unique structure and properties It is a derivative of fluorenol, where a hydroxycyclohexyl group is attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL typically involves the reaction of fluorenone with cyclohexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydroxycyclohexyl group. The process may involve multiple steps, including purification and crystallization, to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups such as alkyl or alkoxy groups.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce various alkylated fluorenes.
科学的研究の応用
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. In biological systems, it may interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: A similar compound used as a photoinitiator in UV-curable technologies.
1-Benzoyl-1-hydroxycyclohexane: Another related compound with similar applications in polymer chemistry.
Uniqueness
9-(1-Hydroxycyclohexyl)-9H-fluoren-9-OL is unique due to its specific structure, which combines the properties of fluorenol and hydroxycyclohexyl groups
特性
CAS番号 |
117959-47-4 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
9-(1-hydroxycyclohexyl)fluoren-9-ol |
InChI |
InChI=1S/C19H20O2/c20-18(12-6-1-7-13-18)19(21)16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11,20-21H,1,6-7,12-13H2 |
InChIキー |
OWZQZBUTVLYCSG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2(C3=CC=CC=C3C4=CC=CC=C42)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


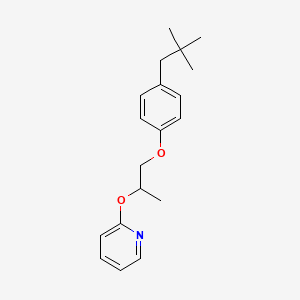
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)
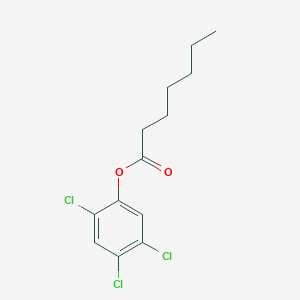
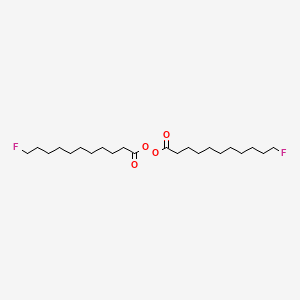
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
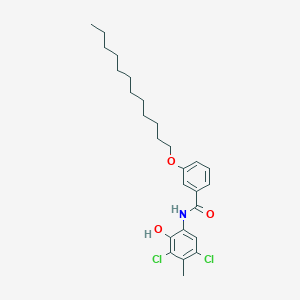
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
![2,2'-Disulfanediylbis{3,6-bis[tert-butyl(dimethyl)silyl]pyridine}](/img/structure/B14287783.png)
